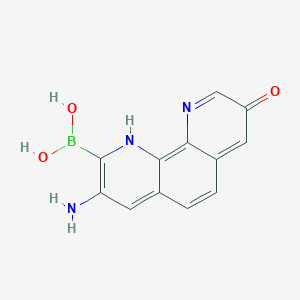
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid: is a boronic acid derivative that features a phenanthroline core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The phenanthroline moiety is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid typically involves the following steps:
Formation of the Phenanthroline Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Amino and Hydroxy Groups: Functionalization of the phenanthroline core to introduce amino and hydroxy groups can be done using nitration followed by reduction and hydroxylation reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry: : Used in the synthesis of complex organic molecules through cross-coupling reactions. Biology : Potential use in the development of fluorescent probes for metal ion detection. Medicine : Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Industry : Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid would depend on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it might interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar compounds include other boronic acid derivatives and phenanthroline-based ligands. Compared to simple boronic acids, the presence of the phenanthroline moiety in b-(3-Amino-8-hydroxy-1,10-phenanthrolin-2-yl)-boronic acid provides additional functionality and the ability to form stable metal complexes. This makes it unique and valuable for specific applications in coordination chemistry and materials science.
List of Similar Compounds
Phenanthroline: A common ligand in coordination chemistry.
Boronic Acids: Widely used in organic synthesis.
Bipyridine: Another ligand used in coordination chemistry.
特性
分子式 |
C12H10BN3O3 |
|---|---|
分子量 |
255.04 g/mol |
IUPAC名 |
(3-amino-8-oxo-1H-1,10-phenanthrolin-2-yl)boronic acid |
InChI |
InChI=1S/C12H10BN3O3/c14-9-4-7-2-1-6-3-8(17)5-15-10(6)11(7)16-12(9)13(18)19/h1-5,16,18-19H,14H2 |
InChIキー |
QVIWRTKOPKDVDE-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C2C=CC3=CC(=O)C=NC3=C2N1)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




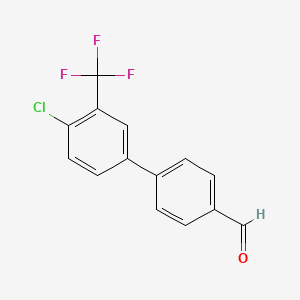
![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)


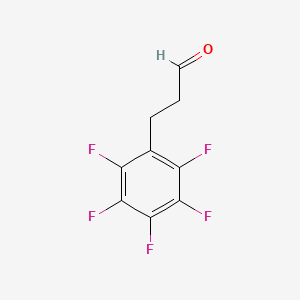

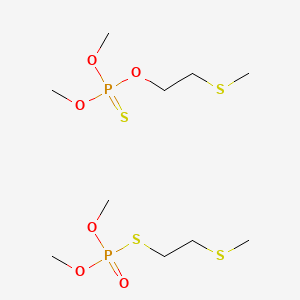

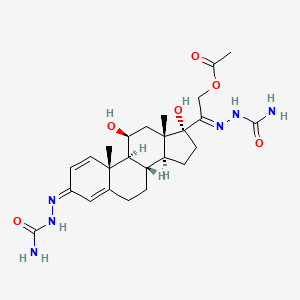
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
